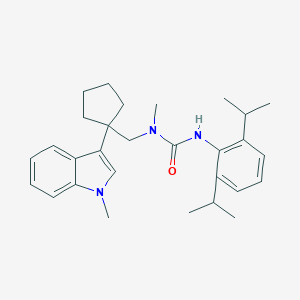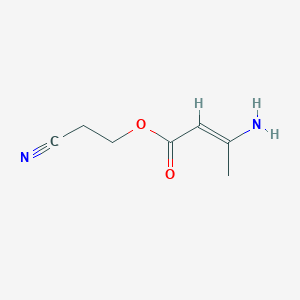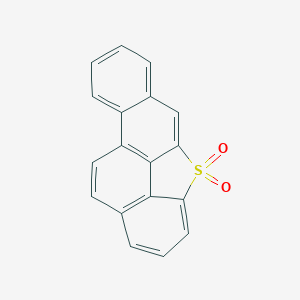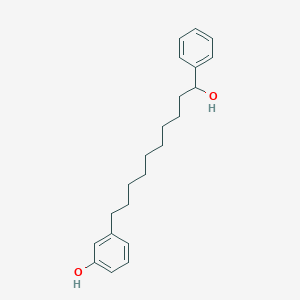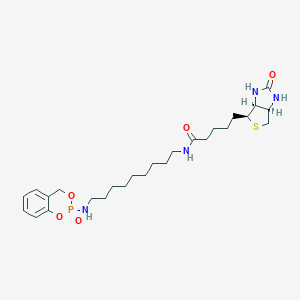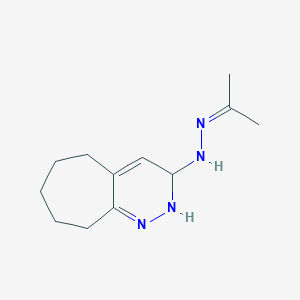
Iprhchp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iprhchp, also known as 1-phenyl-2,3-dimethyl-4-hydroxypyrazol-5-one, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The mechanism of action of Iprhchp is not fully understood, but it is believed to act as a free radical scavenger, reducing the levels of reactive oxygen species in the body. This, in turn, may help to reduce inflammation and protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Iprhchp has a variety of biochemical and physiological effects, including reducing oxidative stress, reducing inflammation, and protecting against neurodegeneration. Additionally, this compound has been shown to have a protective effect on the liver and to improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Iprhchp in lab experiments include its antioxidant properties, its ability to reduce inflammation, and its potential to protect against neurodegeneration. However, there are also limitations to using this compound, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on Iprhchp. These include exploring its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as investigating its potential as a treatment for conditions related to oxidative stress and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Métodos De Síntesis
Iprhchp can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1-phenylpyrazol-5-one with hydroxylamine hydrochloride. This reaction results in the formation of Iprhchp as a white crystalline solid, which can then be purified and used in research applications.
Aplicaciones Científicas De Investigación
Iprhchp has been used in a variety of scientific research applications, including studies on oxidative stress, inflammation, and neuroprotection. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of conditions related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
148975-01-3 |
|---|---|
Nombre del producto |
Iprhchp |
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
N-(propan-2-ylideneamino)-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-9(2)13-15-12-8-10-6-4-3-5-7-11(10)14-16-12/h8,12,15-16H,3-7H2,1-2H3 |
Clave InChI |
KDSJEVXYZLULCD-UHFFFAOYSA-N |
SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
SMILES canónico |
CC(=NNC1C=C2CCCCCC2=NN1)C |
Sinónimos |
3-(N(1)-(isopropylidene))hydrazinocycloheptyl(1,2-c)pyridazine IPrHCHP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



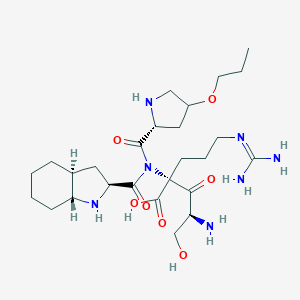

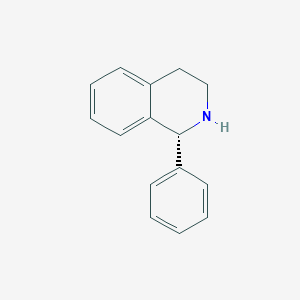


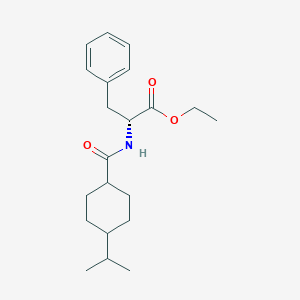
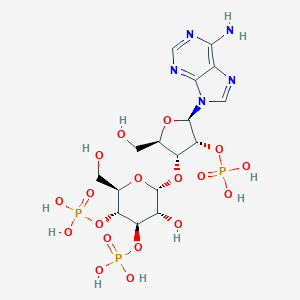
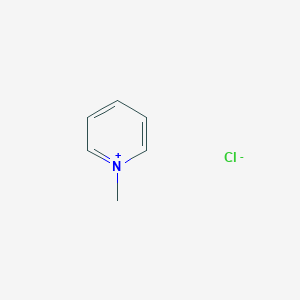
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
